(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as quinoxalines, which are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of quinoxalines is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring . The presence of nitrogen atoms in the pyrazine ring and the conjugated system might contribute to its chemical properties.Chemical Reactions Analysis
Quinoxalines can participate in various chemical reactions. Their reactivity can be attributed to the nitrogen atoms in the pyrazine ring and the conjugated system .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxalines depend on their specific structure. They are generally characterized by good thermal stability and resistance to oxidation .Scientific Research Applications
Synthesis and Transformations
This compound is part of a broader class of chemicals that includes quinoline and quinoxaline derivatives. These compounds are notable for their synthesis and transformation capabilities in chemical research. For instance, the sustainable synthesis of substituted quinolines and pyrimidines, as catalyzed by manganese PNP pincer complexes, represents an environmentally benign and practical approach in this domain (Mastalir et al., 2016).
Applications in Medicinal Chemistry
Quinoline and quinoxaline derivatives, such as the one mentioned, are extensively studied in medicinal chemistry. One example is the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase (Degorce et al., 2016). Additionally, these compounds are investigated for their potential as anticancer agents, as demonstrated by studies on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives showing significant cytotoxic activity against various carcinoma cell lines (Bhatt et al., 2015).
Fluorescence and Optical Properties
Quinoline derivatives, including those related to the compound , are known for their efficient fluorescence. They are used in biochemistry and medicine for studying various biological systems, with a focus on DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Quinolone Antibacterial Agents
Compounds within this class have been explored as antibacterial agents, particularly quinolones, which are synthesized and evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Egawa et al., 1984).
Safety And Hazards
Future Directions
Quinoxalines are a class of compounds that have been extensively studied for their potential applications in medicinal chemistry, organic light-emitting diodes (OLEDs), and other fields . The future research directions might involve the synthesis of new quinoxaline derivatives with improved properties and the exploration of their potential applications.
properties
IUPAC Name |
2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-31-12-4-11-25-22(30)18-19-21(28-17-6-3-2-5-16(17)27-19)29(20(18)24)26-13-14-7-9-15(23)10-8-14/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,30)/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQDSKCBRYWQCI-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
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